molecular formula C23H30O3 B1671770 Etretinate CAS No. 54350-48-0

Etretinate

Cat. No. B1671770
CAS RN: 54350-48-0
M. Wt: 354.5 g/mol
InChI Key: HQMNCQVAMBCHCO-DJRRULDNSA-N
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Description

Etretinate is a medication used to treat severe psoriasis . It is a synthetic aromatic retinoid . The mechanism of action of etretinate is still incompletely understood although, like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes . It is thought to bind to the retinoic acid receptors .


Synthesis Analysis

Etretinate belongs to the class of synthetic aromatic retinoids in which the lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group while the all-trans-tetraene structure of the retinoic acid side-chain has been retained .


Molecular Structure Analysis

The chemical formula of Etretinate is C23H30O3 . The average molecular weight is 354.4825 . The structure of Etretinate is similar to that of retinoic acid, with the cyclohexenyl group replaced by a 4-methoxy-2,3,6-trimethylphenyl group .


Chemical Reactions Analysis

Etretinate is rapidly and presystemically metabolised to an active metabolite which appears in plasma at about the same time as the parent drug . A ‘deep’ storage compartment with a very extended elimination half-life gives rise to detectable plasma levels of the drug for at least 3 to 4 months after discontinuation of long-term therapy .


Physical And Chemical Properties Analysis

Etretinate is a highly lipophilic, aromatic retinoid . It is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy .

Scientific Research Applications

Prevention and Treatment of Skin Cancers

Etretinate is a retinoid, which are natural and synthetic vitamin A derivatives . They are effective for the prevention and treatment of non-melanoma skin cancers (NMSC) . These compounds regulate diverse biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . Both topical and systemic retinoids have been investigated in clinical trials as NMSC prophylactics and treatments .

Treatment of Hyper- and Parakeratotic Cutaneous Diseases

Since their introduction in the 1980s, retinoids have been increasingly used for both the topical and systemic treatment of many disorders including hyper- and parakeratotic cutaneous diseases . Retinoids affect epidermal cell growth and differentiation, sebaceous gland function, and display anti-inflammatory properties .

Treatment of Severe Acne

Retinoids have been used for the treatment of severe acne . They affect sebaceous gland function and display anti-inflammatory properties, which are beneficial in treating acne .

Treatment of Keratotic Genodermatoses

Retinoids have been used for the treatment of keratotic genodermatoses . They affect epidermal cell growth and differentiation, which is beneficial in treating these conditions .

Chemoprevention of Skin Cancer

Retinoids have been used for the chemoprevention of skin cancer . They affect epidermal cell growth and differentiation, and display anti-inflammatory properties .

Treatment of T-cell Lymphomas

Etretinate has been used to treat T-cell lymphomas . It is believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .

Safety And Hazards

Etretinate is a teratogen, and may cause birth defects long after use . Therefore, birth control is advised during therapy, and for at least three years after therapy has stopped . Etretinate should be avoided in children, as it may interfere with bone growth .

Future Directions

Etretinate was taken off the market in Canada in 1996 and America in 1998 due to the risk of birth defects . It remains on the market in Japan as Tigason . Its greatest immediate value is in the control of eruptive and treatment-resistant psoriasis, and in its potential for use in combination with other therapy to improve the response .

properties

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-DJRRULDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0023036
Record name Etretinate
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

2.2X10-7 mm Hg @ 25 °C /Estimated/
Record name ETRETINATE
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Product Name

Etretinate

Color/Form

Crystals

CAS RN

54350-48-0
Record name Etretinate
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Record name Etretinate [USAN:INN:BAN:JAN]
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Record name Etretinate
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Melting Point

104-105 °C
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of etretinate?

A1: While the exact mechanism of action remains unclear, research suggests that etretinate influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []

Q2: How does etretinate impact inflammation in psoriasis?

A2: Studies indicate that etretinate exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, etretinate treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []

Q3: What is the molecular formula and weight of etretinate?

A3: The molecular formula of etretinate is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).

Q4: How does the presence of food affect etretinate absorption?

A4: Studies reveal that consuming etretinate with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of etretinate.

Q5: How does alcohol consumption affect acitretin metabolism in relation to etretinate?

A5: Research shows that alcohol consumption can influence the conversion of acitretin to etretinate in patients. [] This metabolic conversion is significant as it leads to the formation of etretinate, which has a much longer half-life and therefore, a prolonged teratogenic risk.

Q6: What is the impact of etretinate on the absorption of hydrophilic and lipophilic compounds?

A6: Research indicates that etretinate does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []

Q7: How is etretinate distributed in the body?

A7: Etretinate demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of etretinate have been detected in the adrenal glands during autopsy studies. []

Q8: What is the elimination half-life of etretinate?

A8: Etretinate exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]

Q9: What are the known teratogenic risks associated with etretinate?

A9: Etretinate is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.

Q10: What musculoskeletal side effects have been reported with etretinate use?

A10: Long-term treatment with high doses of etretinate has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []

Q11: Have there been attempts to develop targeted delivery systems for etretinate?

A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for etretinate to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.

Q12: What analytical methods are employed to measure etretinate and its metabolites in biological samples?

A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of etretinate, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]

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